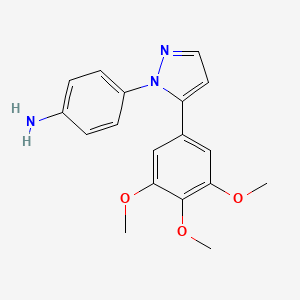![molecular formula C14H18Cl2N4OS B12405840 [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties
準備方法
The synthesis of [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine and a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
化学反応の分析
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
作用機序
The mechanism of action of [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea is unique due to its specific chemical structure and biological activities. Similar compounds include:
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and used in agricultural applications.
N-morpholinyl-3-phenylthiourea: Studied for its antimicrobial activities.
Isoxazole carboxylic acid methyl ester-based thiourea derivatives: Investigated for their antitubercular properties.
These compounds share some structural similarities but differ in their specific applications and biological activities.
特性
分子式 |
C14H18Cl2N4OS |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea |
InChI |
InChI=1S/C14H18Cl2N4OS/c15-11-2-1-10(9-12(11)16)13(18-19-14(17)22)3-4-20-5-7-21-8-6-20/h1-2,9H,3-8H2,(H3,17,19,22)/b18-13+ |
InChIキー |
LTKIRNWCTIDLSV-QGOAFFKASA-N |
異性体SMILES |
C1COCCN1CC/C(=N\NC(=S)N)/C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1COCCN1CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)







![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



